1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate

Catalog No.
S6638133
CAS No.
886046-97-5
M.F
C18H4F32O2
M. Wt
860.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate

CAS Number

886046-97-5

Product Name

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

Molecular Formula

C18H4F32O2

Molecular Weight

860.2 g/mol

InChI

InChI=1S/C18H4F32O2/c19-4(20,6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(48,49)50)1-2-52-3(51)5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)47/h1-2H2

InChI Key

QYPSGGGCZLRESW-UHFFFAOYSA-N

SMILES

C(COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate is a perfluorinated compound characterized by a long carbon chain with fluorine atoms replacing hydrogen atoms. This compound features a perfluorodecyl group (C10F21) linked to a perfluorooctanoate moiety (C8F15COO). The unique structure of this compound imparts significant hydrophobic and lipophobic properties, making it useful in various industrial applications, particularly in surfactants and coatings.

Typical of carboxylic acid derivatives. These include:

  • Esterification: The formation of esters through reaction with alcohols.
  • Hydrolysis: Reaction with water leading to the regeneration of the corresponding acid and alcohol.
  • Reactions with nucleophiles: The carboxylate group can react with nucleophiles under basic conditions.

These reactions are influenced by the stability provided by the fluorinated carbon chains, which can affect reactivity and product formation.

The synthesis of 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate typically involves the following methods:

  • Telomerization: This method allows for the production of fluorinated compounds through the polymerization of tetrafluoroethylene with various initiators to form longer-chain products.
  • Esterification: The direct reaction of perfluorinated alcohols with perfluorinated carboxylic acids under acidic conditions can yield the desired ester product .

The choice of synthesis method impacts the purity and yield of the final product.

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate finds applications in various fields:

  • Surfactants: Used in formulations for its surface-active properties.
  • Coatings: Provides water and oil repellency in textiles and other materials.
  • Industrial processes: Acts as a processing aid in manufacturing fluoropolymer products.

These applications leverage its unique chemical properties to enhance performance in challenging environments.

Research into the interactions of 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate with biological systems is ongoing. Studies indicate that PFAS compounds can bind to proteins and influence cellular functions. For instance:

  • Protein Binding: PFAS have been shown to bind to serum proteins, which may affect their distribution and elimination in biological systems .
  • Micelle Formation: The compound's surfactant properties allow it to form micelles in aqueous solutions, impacting solubility and bioavailability of other substances .

These interactions highlight the complexity of PFAS behavior in environmental and biological contexts.

Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Perfluorooctanoic acidC8F15COOHWidely studied for environmental persistence
Perfluorononanoic acidC9F17COOHSimilar surfactant properties but shorter chain
Perfluorododecanoic acidC12F25COOHLonger carbon chain; different solubility behavior

These compounds exhibit similar chemical behaviors due to their fluorinated structures but differ in chain length and specific applications.

XLogP3

11.4

Hydrogen Bond Acceptor Count

34

Exact Mass

859.9700306 g/mol

Monoisotopic Mass

859.9700306 g/mol

Heavy Atom Count

52

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 11-23-2023

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